

Introduction: A Sterically Encumbered Lanthanide Workhorse

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Compound of Interest

Compound Name:	Lanthanum <i>tris[bis(trimethylsilyl)amide]</i>
CAS No.:	175923-07-6
Cat. No.:	B070882

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Lanthanum tris[bis(trimethylsilyl)amide], with the chemical formula $C_{18}H_{54}LaN_3Si_6$, is a prominent member of the metal amide family.[1] Its structure is defined by a central lanthanum(III) ion coordinated to three bulky bis(trimethylsilyl)amide ligands.[2] This steric bulk is not a mere structural curiosity; it is the very feature that dictates the compound's rare three-coordinate geometry, its volatility, and its distinct reactivity profile.[3] While highly sensitive, its utility as a precursor for advanced materials and as a uniquely effective catalyst in organic synthesis has made it an indispensable tool in both academic and industrial laboratories.[2] This guide will explore the fundamental properties that underpin these applications.

Core Physicochemical Properties

The utility of $La[N(SiMe_3)_2]_3$ begins with its fundamental physical and chemical characteristics. Its volatility, a direct result of the bulky, non-polar silylamide ligands shielding the polar metal center, is particularly crucial for its application in materials science.

Property	Value	Citation(s)
Molecular Formula	C ₁₈ H ₅₄ LaN ₃ Si ₆	
Molecular Weight	620.06 g/mol	[2]
Appearance	White to off-white powder/solid	[2]
Melting Point	149-153 °C	[2]
Boiling Point	100-102 °C (Sublimation)	
Purity	Typically ≥ 98%	[2]
Key Sensitivities	Extremely sensitive to air and moisture; sensitive to heat, light.	[2][4]

The compound exhibits good solubility in most common organic solvents, which facilitates its use in solution-based reactions.[5] However, its most defining characteristic is its extreme sensitivity to protic sources, especially atmospheric moisture, which leads to rapid and irreversible decomposition through hydrolysis.[3][4] This necessitates rigorous handling under inert conditions.

Molecular Structure and Coordination Chemistry

The steric demands of the three bis(trimethylsilyl)amide ligands are the primary influence on the geometry and coordination environment of the lanthanum center.[3]

Solid-State Structure: A Rare Case of Three-Coordination

In its solvent-free, solid state, X-ray crystallography has confirmed that La[N(SiMe₃)₂]₃ adopts a rare monomeric, three-coordinate structure.[3] The lanthanum atom and the three coordinating nitrogen atoms are coplanar, resulting in a trigonal planar geometry.[3] The N-La-N bond angles are approximately 120°, an ideal arrangement to minimize the significant steric repulsion between the bulky ligands.[3] This low coordination number is unusual for a large, electropositive ion like La(III) and is a direct consequence of the ligand's steric footprint.

Caption: Trigonal planar geometry of $\text{La}[\text{N}(\text{SiMe}_3)_2]_3$.

Lewis Acidity and Adduct Formation

The coordinatively unsaturated lanthanum center in $\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ is a strong Lewis acid, readily coordinating with donor solvents and other Lewis bases.[3] This behavior is fundamental to its reactivity. When dissolved in a coordinating solvent like tetrahydrofuran (THF), the lanthanum ion expands its coordination sphere. This changes the molecule's geometry from trigonal planar to a distorted trigonal bipyramidal structure in related complexes, with solvent molecules occupying axial positions.[3] This coordination has a direct and measurable impact on the La-N bond lengths.

Compound Form	Coordination Geometry	Average La-N Bond Length (Å)	Citation(s)
$\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ (solvent-free)	Trigonal Planar	2.35–2.40	[3]
$\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ (THF adduct)	Distorted Trigonal Bipyramidal*	2.45–2.50	[3]
$[\text{La}\{\text{N}(\text{SiMe}_3)_2\}_3(\text{diglyme})]$	-	2.505(6)	[3]
Geometry inferred from related complexes.			

The elongation of the La-N bonds upon solvent coordination is a result of increased electron density at the metal center and greater steric crowding.[3] The lability of these coordinated solvent molecules is key, as they can be easily displaced by substrates in catalytic reactions.[3]

Synthesis and Purification: Mastering Air-Sensitive Chemistry

The successful synthesis of $\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ is contingent on the rigorous exclusion of air and moisture.[3] All manipulations must be performed under a high-purity inert atmosphere (argon or nitrogen) using established Schlenk line or glovebox techniques.

Established Synthetic Routes

The most conventional and cost-effective method is a salt metathesis reaction between a lanthanum(III) halide and an alkali metal bis(trimethylsilyl)amide.^[3]

Route 1: From Lanthanum(III) Chloride

The reaction utilizes anhydrous Lanthanum(III) chloride (LaCl₃) and three equivalents of Lithium or Sodium bis(trimethylsilyl)amide in an aprotic solvent, typically THF.^{[3][6]}



A primary challenge is the poor solubility of LaCl₃ in THF, which can result in slow and incomplete reactions.^[3] To mitigate this, strategies include the pre-formation of soluble THF adducts (LaCl₃(THF)_x) or the use of ultrasound to promote solvation and reactivity, which can significantly improve yields and shorten reaction times.^{[3][6]}

Route 2: From Lanthanum(III) Triflate

An alternative, though less economical, route uses Lanthanum trifluoromethanesulfonate (La(OTf)₃) as the precursor, which reacts with Sodium bis(trimethylsilyl)amide.^[3] While this can achieve moderate yields, the higher cost of the starting material makes the chloride route preferable for large-scale synthesis.^[3]

Caption: General workflow for synthesis and purification.

Purification Strategies

- **Extraction/Recrystallization:** The crude solid residue obtained after the reaction is typically extracted with a non-polar solvent like n-pentane or hot toluene.^{[3][6]} This dissolves the desired product while leaving behind the insoluble alkali metal chloride byproduct (e.g., LiCl).^[3] After filtering the solution, the solvent is evaporated to yield the product, which can be further purified by recrystallization.^[6]
- **Sublimation:** For achieving the highest purity, sublimation under high vacuum is the method of choice.^[4] This technique effectively separates the volatile La[N(SiMe₃)₂]₃ from any non-volatile impurities or hydrolysis products, yielding white crystals.^{[3][4]} Sublimation is also an effective way to "reactivate" samples that have partially hydrolyzed and become insoluble.^[4]

Detailed Synthesis Protocol (Chloride Route)

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel using appropriate safety precautions.

- **Preparation:** Under an inert argon atmosphere, add anhydrous LaCl_3 (1.0 eq) to a dry, three-neck flask equipped with a reflux condenser and a magnetic stir bar.
- **Solvent Addition:** Add anhydrous THF via cannula to the flask.
- **Reactant Addition:** In a separate flask, dissolve $\text{LiN}(\text{SiMe}_3)_2$ (3.0-3.1 eq) in anhydrous THF. Slowly add this solution to the stirred LaCl_3 slurry at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 24-48 hours. The use of an ultrasonic bath can reduce this time significantly.
- **Solvent Removal:** Remove the THF under vacuum to yield a solid residue.
- **Extraction:** Transfer the solid residue into a glovebox. Add dry n-pentane or toluene and stir vigorously to extract the product.
- **Filtration:** Filter the solution through a Celite plug or a medium porosity fritted funnel to remove the precipitated LiCl .
- **Final Isolation:** Evaporate the solvent from the filtrate under vacuum to yield the crude product as an off-white solid.
- **Purification (Optional):** For highest purity, sublime the solid at 100-120 °C under high vacuum (<0.1 Torr).

Handling, Storage, and Safety

The compound's reactivity necessitates stringent handling protocols to maintain its integrity and ensure user safety.

- **Handling:** All transfers, weighing, and manipulations must be conducted in a glovebox or on a Schlenk line under a dry, inert atmosphere. Contact with air or moisture will cause immediate decomposition.[4]

- Storage: Store in a tightly sealed container in a cool, dry place, preferably inside a glovebox or a desiccator filled with an inert gas.
- Hazards: $\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ is classified as a flammable solid that is reactive with water. It can cause skin irritation and serious eye damage.[2]

Exposure Route	First Aid Measure	Citation(s)
Eye Contact	Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.	[2]
Skin Contact	Wash off with soap and plenty of water. Consult a physician.	[2]
Inhalation	Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.	[2]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.	[2]

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a flame-resistant lab coat when handling this compound.

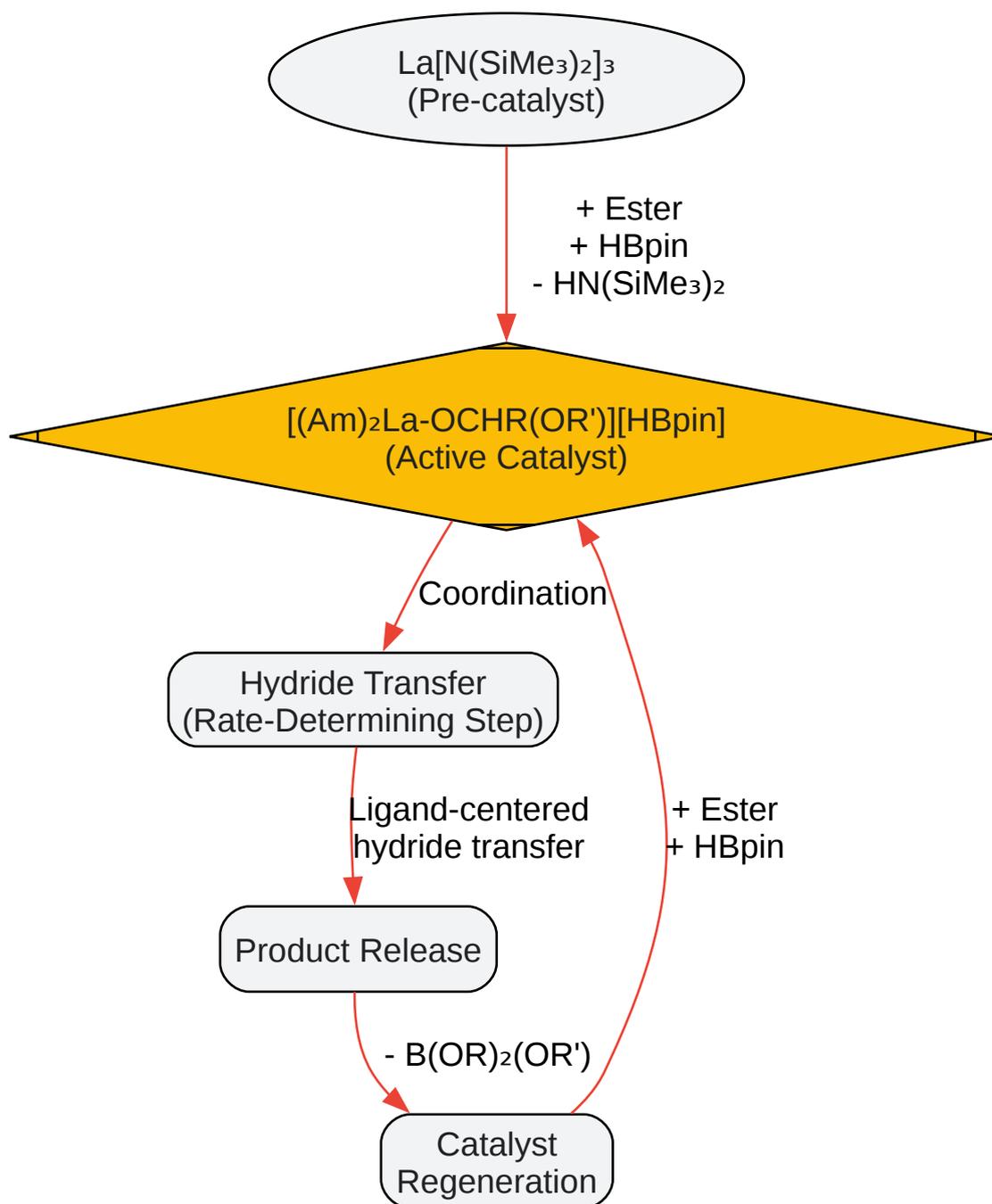
Reactivity and Catalytic Applications

$\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ is a highly effective pre-catalyst for a range of organic transformations, leveraging the Lewis acidity of the lanthanum center and the reactivity of the La-N bond.

Deoxygenative Reduction of Amides and Esters

A standout application is the deoxygenative reduction of amides to amines and esters to alcohols using pinacolborane (HBpin) as the reducing agent.[3] Mechanistic studies, including kinetics and DFT calculations, have revealed a fascinating pathway that deviates from many traditional organometallic mechanisms.[3]

The reaction does not proceed through the formation of a lanthanum-hydride intermediate.[3] Instead, the active catalyst is a lanthanum hemiacetal-like species, $(((\text{Me}_3\text{Si})_2\text{N})_2\text{La}-\text{OCHR}(\text{NR}'_2))[\text{HBpin}]$, which is generated in situ.[3] The key hydride transfer step is believed to be ligand-centered, where a hydride is transferred directly from the boron of the coordinated pinacolborane to the substrate's carbonyl carbon.[3] The lanthanum atom acts as a template, activating the substrate and orienting the reactants to facilitate this transfer.[3]



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Caption: Proposed catalytic cycle for ester reduction.

This reaction demonstrates high chemoselectivity, for instance, reducing esters in the presence of alkenes or alkynes.[3]

Polymerization and Other Reactions

$\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ also serves as a catalyst for polymerization reactions, such as the ring-opening polymerization of lactones, where it can enhance reaction rates and influence polymer properties.[4] Its high reactivity makes it suitable for various organic synthesis applications, including the formation of C-N bonds and other coupling reactions.[7]

Applications in Materials Science

The combination of high thermal stability and volatility makes $\text{La}[\text{N}(\text{SiMe}_3)_2]_3$ an excellent molecular precursor for thin-film deposition techniques.[2][6]

- Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): It is widely used to deposit high-quality, lanthanum-containing thin films, such as lanthanum oxide (La_2O_3) and lanthanum silicate.[5][6]
- Microelectronics: These La_2O_3 films are of critical importance in the semiconductor industry, where they serve as high-k dielectric materials.[2] Their higher dielectric constant compared to traditional silicon dioxide allows for the fabrication of smaller, more efficient transistors in next-generation electronic devices.[2]

Conclusion

Lanthanum tris[bis(trimethylsilyl)amide] is far more than a simple lanthanide salt. Its sterically imposed three-coordinate geometry gives rise to a unique combination of volatility, Lewis acidity, and reactivity. These properties make it an exceptionally versatile tool, enabling advancements in fields as diverse as semiconductor manufacturing and selective organic catalysis. A thorough understanding of its structure, handling requirements, and reaction mechanisms, as outlined in this guide, is essential for any researcher aiming to leverage the full potential of this powerful organometallic compound.

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